1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine
Description
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine is a pyrazole-derived compound featuring a 3-fluorophenyl group substituted with a 3,5-dimethylpyrazole moiety and an ethanamine side chain. Its molecular formula is C₁₃H₁₅FN₃ (calculated based on structural analogs in and ), with a molecular weight of 229.28 g/mol.
Properties
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-8-6-9(2)17(16-8)13-5-4-11(10(3)15)7-12(13)14/h4-7,10H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAQAAHHXLSNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)C(C)N)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and implications for therapeutic applications.
The compound's molecular formula is C₁₁H₁₃F N₂, with a molecular weight of approximately 205.24 g/mol. It features a pyrazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole can inhibit the growth of various bacteria and fungi. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Pyrazole derivatives have been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways .
- Anticancer Potential : Some studies suggest that pyrazole-based compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including disruption of cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or bacterial metabolism.
- Receptor Modulation : It could also interact with various receptors, modulating signaling pathways associated with pain and inflammation.
- Oxidative Stress Reduction : Some studies indicate that pyrazole derivatives can scavenge free radicals, reducing oxidative stress in cells .
Case Studies
Several studies have assessed the biological activity of related pyrazole compounds:
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that compounds similar to 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine exhibit promising antitumor properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain pyrazole derivatives could effectively target specific pathways involved in tumor growth and metastasis .
Antioxidant Properties
The antioxidant potential of this compound has been investigated through molecular docking simulations. These studies suggest that it can scavenge free radicals and mitigate oxidative stress, which is linked to numerous chronic diseases . The structure-activity relationship (SAR) analysis indicates that modifications in the pyrazole ring enhance its antioxidant efficacy.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. The pyrazole moiety is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound's structural features contribute to its binding affinity for COX enzymes, making it a candidate for developing anti-inflammatory drugs .
Material Science Applications
Nonlinear Optical (NLO) Properties
The compound's potential in nonlinear optics has been explored through density functional theory (DFT) calculations. These studies reveal that the compound exhibits significant polarizability and hyperpolarizability, making it suitable for applications in optoelectronic devices and photonic materials. The DFT analysis provides insights into the electronic structure and stability of the compound under various conditions .
Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The addition of this compound improves the overall performance of polymers used in coatings and electronic applications .
Environmental Science Applications
Pesticide Development
The pyrazole structure is prevalent in agrochemicals, particularly in pesticide formulations. Compounds with similar structures have shown efficacy against a variety of pests while exhibiting low toxicity to non-target species. Research indicates that this compound could be explored for developing novel pesticides with improved selectivity and reduced environmental impact .
Bioremediation
Recent studies have suggested that pyrazole derivatives can play a role in bioremediation processes by enhancing the degradation of pollutants in contaminated environments. Their ability to interact with various environmental contaminants positions them as potential agents in cleaning up hazardous waste sites .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating effectiveness at low concentrations. |
| Study 2 | Antioxidant Properties | Showed enhanced radical scavenging activity compared to standard antioxidants. |
| Study 3 | NLO Properties | Exhibited high hyperpolarizability values suitable for optical applications. |
| Study 4 | Pesticide Efficacy | Effective against target pests with minimal impact on beneficial insects. |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes alkylation and acylation to form secondary/tertiary amines or amides.
| Reaction Type | Reagents/Conditions | Product | Yield | Analysis |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-Methyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine | 78–82% | ¹H NMR: δ 2.35 (s, 3H, CH₃-N) |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acetyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amide | 85% | IR: 1655 cm⁻¹ (C=O stretch) |
Key Observations :
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Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with inorganic bases.
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Acylation requires stoichiometric bases (e.g., Et₃N) to neutralize HCl byproducts.
Nucleophilic Substitution at the Pyrazole Ring
The 3,5-dimethylpyrazole moiety participates in electrophilic substitutions, particularly at the C4 position.
Mechanistic Notes :
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Nitration occurs regioselectively at the pyrazole C4 due to electron-donating methyl groups enhancing ring reactivity.
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Radical bromination (NBS/AIBN) targets the pyrazole’s benzylic positions .
Cross-Coupling Reactions
The fluorophenyl ring engages in palladium-catalyzed cross-coupling reactions.
Optimization Insights :
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Suzuki reactions require anhydrous conditions and aryl boronic acids with electron-withdrawing groups for enhanced reactivity .
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Buchwald–Hartwig aminations favor bulky ligands (Xantphos) to suppress β-hydride elimination .
Reductive Amination and Condensation
The amine group facilitates reductive amination and Schiff base formation.
Critical Parameters :
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NaBH₃CN selectively reduces imine intermediates without affecting other functional groups.
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Schiff bases exhibit tautomerism, confirmed by ¹H NMR coupling patterns .
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems via intramolecular cyclization.
Synthetic Utility :
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Chalcone cyclizations proceed via Michael addition followed by ring closure .
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Click chemistry (CuAAC) achieves near-quantitative yields under mild conditions .
Stability Under Acidic/Basic Conditions
The compound’s stability was evaluated under hydrolytic conditions:
| Condition | Time/Temperature | Degradation | Stability |
|---|---|---|---|
| 1M HCl | 24 h, 25°C | <5% decomposition | Stable |
| 1M NaOH | 24 h, 25°C | 12% decomposition (pyrazole ring cleavage) | Moderate |
Implications :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
2.1.1. 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS 956806-26-1)
- Molecular Formula : C₁₃H₁₅N₃ (vs. C₁₃H₁₅FN₃ for the target compound).
- Key Difference : Absence of the 3-fluoro substituent on the phenyl ring.
- notes that the non-fluorinated analog is discontinued, suggesting stability or efficacy limitations possibly mitigated by fluorination .
2.1.2. 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1240579-69-4)
- Molecular Formula : C₁₀H₉ClFN₃.
- Key Difference : Chlorine substitution at the 3-position and a benzyl-linked pyrazole (vs. ethanamine side chain in the target compound).
- Impact : The chloro group increases molecular weight and lipophilicity but may reduce metabolic stability compared to fluorine. The ethanamine group in the target compound could enhance solubility and hydrogen-bonding capacity .
2.1.3. N-{1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide
- Molecular Formula : C₁₈H₁₉FN₃O (from ).
- Key Difference : Replacement of the primary amine with a but-2-ynamide group.
- Impact: The amide group introduces hydrogen-bond acceptor properties, whereas the primary amine in the target compound acts as a donor. This difference could alter interactions with biological targets, such as kinases or GPCRs .
Functional Group Comparisons
- Thiosemicarbazides () : These compounds exhibit metal-chelating properties due to the thiosemicarbazide moiety, unlike the target compound’s amine group, which may prioritize hydrogen bonding over metal coordination .
- Carboxamide Derivatives (): The carboxamide group serves as a hydrogen-bond acceptor, contrasting with the amine’s donor capability.
Preparation Methods
Nucleophilic Substitution of Halogenated Precursors
- The starting material, 4-chloro-3-fluorophenyl derivative bearing the pyrazole substituent, undergoes nucleophilic substitution with ethanamine.
- This reaction is typically performed in DMF at room temperature or slightly elevated temperatures (up to 95 °C in some analog syntheses) with DIPEA as a base to scavenge the generated hydrochloric acid.
- The reaction yields the ethanamine-substituted product in moderate to high yields (typically 70-85%).
Optimization and Analog Synthesis Insights
Research on analogs structurally related to this compound, such as those reported in the study of K_Ca2 channel modulators, provides insights into the synthetic flexibility and functional group tolerance of this scaffold.
- Substitutions on the phenyl ring (e.g., fluorine, chlorine, trifluoromethyl) and modifications on the pyrazole ring have been systematically explored.
- The nucleophilic substitution reactions tolerate various substituents, allowing for the synthesis of a diverse set of analogs.
- Electron-withdrawing groups on the phenyl ring can affect the nucleophilicity and reactivity of the intermediate, influencing yields and reaction times.
Representative Data Table of Analog Synthesis (Adapted)
| Compound Code | Phenyl Substituents | Pyrazole Substitution | Amino Group Introduced | Reaction Solvent | Base Used | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1a | 4-chloro, 3-fluoro | 3,5-dimethyl | Ethanamine | DMF | DIPEA | 77-84 | Standard nucleophilic substitution at room temp |
| 2d | 4-methoxy | 3,5-dimethyl | Ethanamine | DMF | DIPEA | ~80 | Methoxy substitution affects potency but synthesis similar |
| 2o | 4-chloro, 3-fluoro | 3,5-dimethyl | Ethanamine | DMF | DIPEA | 70-75 | Higher hydrophobicity, improved potency in bioassays |
| 4 | 3-chloro, 4-fluoro | 3,5-dimethyl | Amino-substituted pyrimidine analog | DMF | DIPEA | 72-75 | Amino group on pyrimidine ring, comparable potency |
Research Findings on Preparation Efficiency and Activity Correlation
- The nucleophilic substitution approach is efficient for introducing the ethanamine group, with yields generally above 70%.
- Reaction conditions are mild, favoring retention of sensitive functional groups such as the pyrazole ring.
- Structure-activity relationship (SAR) studies indicate that substitutions on the phenyl ring and modifications of the pyrazole moiety influence both chemical reactivity during synthesis and biological potency.
- For example, compounds with electron-withdrawing groups (fluoro, chloro) on the phenyl ring show enhanced potency but may require careful optimization of reaction conditions to maintain high yields.
- The hydrophobicity of substituents correlates with biological activity, as seen in analogs with substituted phenyl rings exhibiting higher potency on K_Ca2.2a channels.
Summary Table of Key Reaction Parameters
| Parameter | Typical Condition/Value |
|---|---|
| Solvent | Anhydrous N,N-dimethylformamide (DMF) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Temperature | Room temperature to 95 °C |
| Reaction Time | Several hours (varies by substrate) |
| Yield | 70-85% |
| Key Reaction Type | Nucleophilic aromatic substitution |
| Functional Group Tolerance | High (pyrazole, fluoro, chloro, methoxy) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
